Omacetaxine mepesuccinate Omacetaxine mepesuccinate Omacetaxine Mepesuccinate is a semisynthetic formulation of the cytotoxic plant alkaloid homoharringtonine isolated from the evergreen tree Cephalotaxus with potential antineoplastic activity. Omacetaxine mepesuccinate binds to the 80S ribosome in eukaryotic cells and inhibits protein synthesis by interfering with chain elongation. This agent also induces differentiation and apoptosis in some cancer cell types.
Omacetaxine mepesuccinate is a cephalotaxine-derived alkaloid ester obtained from Cephalotaxus harringtonia; used for the treatment of chronic or accelerated phase chronic myeloid leukaemia. It has a role as an antineoplastic agent, a protein synthesis inhibitor, an apoptosis inducer and an anticoronaviral agent. It is an alkaloid ester, a tertiary alcohol, an organic heteropentacyclic compound and an enol ether. It derives from a cephalotaxine.
Omacetaxine mepesuccinate (formerly known as HHT or Homoharringtonine), is a cephalotaxine ester and protein synthesis inhibitor with established clinical activity as a single agent in hematological malignancies. Omacetaxine mepesuccinate is synthesized from cephalotaxine, which is an extract from the leaves of the plant, Cephalotaxus species. In October 2005, omacetaxine mepesuccinate received Orphan Drug designation from the EMEA for the treatment of chronic myeloid leukemia (CML). Then in March 2006, it received Orphan Drug status from the FDA for the treatment of CML. In November 2006, omacetaxine mepesuccinate, for the treatment of CML, was granted Fast Track designation by the FDA. Most recently, in October 2012, omacetaxine mepesuccinate was marketed under the brand name Synribo and FDA approved for patients who are intolerant and/or resistant to two or more tyrosine kinase inhibitors used to treat accelerated or chronic phase CML.
Brand Name: Vulcanchem
CAS No.: 26833-87-4
VCID: VC0530053
InChI: InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25-,28+,29-/m1/s1
SMILES: CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
Molecular Formula: C29H39NO9
Molecular Weight: 545.6 g/mol

Omacetaxine mepesuccinate

CAS No.: 26833-87-4

Inhibitors

VCID: VC0530053

Molecular Formula: C29H39NO9

Molecular Weight: 545.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Omacetaxine mepesuccinate - 26833-87-4

CAS No. 26833-87-4
Product Name Omacetaxine mepesuccinate
Molecular Formula C29H39NO9
Molecular Weight 545.6 g/mol
IUPAC Name 1-O-[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate
Standard InChI InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25-,28+,29-/m1/s1
Standard InChIKey HYFHYPWGAURHIV-RZCBTRPQSA-N
Isomeric SMILES CC(C)(CCC[C@@](CC(=O)OC)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O
SMILES CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
Canonical SMILES CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
Appearance Solid powder
Description Omacetaxine Mepesuccinate is a semisynthetic formulation of the cytotoxic plant alkaloid homoharringtonine isolated from the evergreen tree Cephalotaxus with potential antineoplastic activity. Omacetaxine mepesuccinate binds to the 80S ribosome in eukaryotic cells and inhibits protein synthesis by interfering with chain elongation. This agent also induces differentiation and apoptosis in some cancer cell types.
Omacetaxine mepesuccinate is a cephalotaxine-derived alkaloid ester obtained from Cephalotaxus harringtonia; used for the treatment of chronic or accelerated phase chronic myeloid leukaemia. It has a role as an antineoplastic agent, a protein synthesis inhibitor, an apoptosis inducer and an anticoronaviral agent. It is an alkaloid ester, a tertiary alcohol, an organic heteropentacyclic compound and an enol ether. It derives from a cephalotaxine.
Omacetaxine mepesuccinate (formerly known as HHT or Homoharringtonine), is a cephalotaxine ester and protein synthesis inhibitor with established clinical activity as a single agent in hematological malignancies. Omacetaxine mepesuccinate is synthesized from cephalotaxine, which is an extract from the leaves of the plant, Cephalotaxus species. In October 2005, omacetaxine mepesuccinate received Orphan Drug designation from the EMEA for the treatment of chronic myeloid leukemia (CML). Then in March 2006, it received Orphan Drug status from the FDA for the treatment of CML. In November 2006, omacetaxine mepesuccinate, for the treatment of CML, was granted Fast Track designation by the FDA. Most recently, in October 2012, omacetaxine mepesuccinate was marketed under the brand name Synribo and FDA approved for patients who are intolerant and/or resistant to two or more tyrosine kinase inhibitors used to treat accelerated or chronic phase CML.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Bulk: Room temperature and 60°C stability studies indicate the chemical to be stable for at least 30 days (HPLC). Solution: Room temperature stability studies for homoharringtonine (1mg/mL) in 10% ethanol showed 16% decomposition after 24 hours and 35% decomposition after 96 hours (HPLC).
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Homoharringtonine; Omacetaxine mepesuccinate; CGX-635; Myelostat; Ceflatonin; homoharringtonine; homoharringtonine, 3H-labeled, (3(R))-isomer;
Reference 1: Klanova M, Andera L, Brazina J, Svadlenka J, Benesova S, Soukup J, Prukova D,
2: Zhang T, Shen S, Zhu Z, Lu S, Yin X, Zheng J, Jin J. Homoharringtonine binds
3: Xiao F, Li Y, Xu W, You L, Yang C, Liu H, Qian W. Efficacy and safety of
4: Wu L, Li X, Chang C, Xu F, He Q, Wu D, Zhang Z, Su J, Zhou L, Song L, Chao X,
5: Zhou J, Du Q, Sun F, Liu Q, Zhang Z. Enantioseparation of the Six Important
6: Wolff NC, Pavía-Jiménez A, Tcheuyap VT, Alexander S, Vishwanath M, Christie A,
7: Zhou X, Xu N, Li R, Xiao Y, Gao G, Lu Q, Ding L, Li L, Li Y, Du Q, Liu X. A
8: Cao W, Liu Y, Zhang R, Zhang B, Wang T, Zhu X, Mei L, Chen H, Zhang H, Ming P,
9: Han Q, Fu Y, Tao L, Ye J, Wu L, Chen H, Chen L, Jiang X, Sun M. [Study on the
10: Philipp S, Sosna J, Plenge J, Kalthoff H, Adam D. Homoharringtonine, a
11: Wang Y, Lin D, Wei H, Li W, Liu B, Zhou C, Liu K, Mi Y, Wang J. Long-term
12: Kantarjian H, O'Brien S, Jabbour E, Barnes G, Pathak A, Cortes J.
13: Chen C, Xu W, Yang J. Low-dose homoharringtonine and cytarabine in
14: Xu G, Mao L, Liu H, Yang M, Jin J, Qian W. Sorafenib in combination with
15: Zhang J, Chen B, Wu T, Wang Q, Zhuang L, Zhu C, Fan N, Qing W, Ma Y, Xu X.
16: Watari A, Hashegawa M, Yagi K, Kondoh M. Homoharringtonine increases
17: Guo Y, Han S, Cao J, Liu Q, Zhang T. Screening of allergic components
18: Lu XY, Cao WK, Ye LL, Deng ZK, Zhang XH, Li YF. [Time rhythm of
19: Huang BT, Zeng QC, Zhao WH, Tan Y. Homoharringtonine contributes to imatinib
20: Tong Y, Niu N, Jenkins G, Batzler A, Li L, Kalari KR, Wang L. Identification
PubChem Compound 285033
Last Modified Nov 11 2021
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